SU 3327

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Halicin: is a powerful new antibiotic compound identified by a machine-learning algorithm . It has shown promise in several areas of scientific research, particularly in the field of medical engineering and science .

Antibiotic Resistance

Scientific Field: Medical Engineering and Science

Summary of Application: Halicin has been found to kill many of the world’s most problematic disease-causing bacteria, including some strains that are resistant to all known antibiotics.

Methods of Application: The discovery of Halicin involved the use of a machine-learning algorithm designed to pick out potential antibiotics that kill bacteria using different mechanisms than those of existing drugs.

Results or Outcomes: In laboratory tests, Halicin cleared infections in two different mouse models. It also prevented the development of antibiotic resistance in E.

Treatment of Intestinal Infections

Scientific Field: Pharmacology of Infectious Diseases

Summary of Application: Halicin has been evaluated as an effective drug for inhibiting intestinal infections.

Methods of Application: The safety and efficacy of Halicin were evaluated through acute oral toxicity, genotoxicity, and subchronic toxicity studies.

Results or Outcomes: Halicin showed a good therapeutic effect on the intestinal infection model of C. It was found to be poorly absorbed and quickly eliminated in vivo.

Treatment of Tuberculosis

Scientific Field: Infectious Disease Pharmacology

Summary of Application: Halicin has been identified as a potential treatment for tuberculosis.

Methods of Application: The machine-learning approach was used to identify Halicin from a pool of more than 100 million molecules.

Results or Outcomes: Halicin was found to be effective against a wide range of bacteria, including those causing tuberculosis.

Treatment of Antibiotic-Resistant Infections

Summary of Application: Halicin has been found to be effective against strains of bacteria considered untreatable.

Results or Outcomes: Halicin was found to be effective against a strain of A. Application of a halicin-containing ointment completely cleared the infections within 24 hours.

Drug Delivery Systems

Scientific Field: Pharmaceutical Technology

Summary of Application: Halicin has been explored for use in drug delivery systems.

Methods of Application: Electrospun fibers, which have a large surface area, ease of preparation, flexibility, and tensile strength, have been utilized for the delivery of Halicin.

Results or Outcomes: The use of these fibers for drug delivery has shown promise in a wide range of applications, including antimicrobial dressings, tissue engineering, wound healing, and more.

Energy Production in Bacterial Cells

Scientific Field: Microbiology

Summary of Application: Preliminary studies suggest that Halicin kills bacteria by disrupting their ability to maintain an electrochemical gradient across their cell membranes.

Methods of Application: This gradient is necessary, among other functions, to produce adenosine triphosphate (ATP, molecules that cells use to store and transfer energy), so if the gradient breaks down, the cells die.

Results or Outcomes: The disruption of this gradient by Halicin leads to the death of bacterial cells.

SU 3327, also known as Halicin, is a selective inhibitor of c-Jun N-terminal kinase (JNK), a crucial component in various cellular signaling pathways. It is identified by its CAS number 40045-50-9. The compound was developed through structure-activity relationship studies aimed at inhibiting JNK activity, which is implicated in numerous biological processes, including inflammation and cell survival . SU 3327 has garnered attention due to its potential therapeutic applications in treating conditions related to JNK overactivity, such as neurodegenerative diseases and cancer.

Originally intended to inhibit an enzyme (c-Jun N-terminal kinase) in diabetes treatment, Halicin's antibacterial activity seems to function differently [, ]. Studies suggest it disrupts the bacterial cell membrane's ability to maintain an electrochemical gradient, hindering their energy production and ultimately leading to cell death []. This mechanism could make it harder for bacteria to develop resistance compared to traditional antibiotics.

Specific details on the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols used for similar compounds.

The primary biological activity of SU 3327 is its role as a JNK inhibitor. It demonstrates an inhibitory concentration (IC50) of approximately 0.7 μM for JNK, effectively disrupting the protein-protein interaction between JNK and its scaffold protein, JIP (JNK-interacting protein), with an IC50 of about 239 nM . Research indicates that SU 3327 exhibits antinociceptive effects (pain relief) and can induce hypothermia and motor impairment in animal models . These effects suggest its potential utility in pain management and other therapeutic areas.

SU 3327 has potential applications in various fields:

- Pharmaceutical Research: As a JNK inhibitor, it is being investigated for its role in treating cancer and neurodegenerative diseases.

- Pain Management: Its antinociceptive properties suggest that it could be developed into a therapeutic agent for chronic pain conditions.

- Research Tool: SU 3327 serves as a valuable tool in scientific research to study JNK signaling pathways and their implications in disease processes.

Interaction studies involving SU 3327 focus primarily on its binding affinity and inhibitory effects on JNK. These studies reveal that SU 3327 effectively inhibits the interaction between JNK and JIP, which is crucial for JNK's signaling function. Such interactions are essential for understanding how SU 3327 can modulate cellular responses under pathological conditions.

Several compounds share structural or functional similarities with SU 3327. Here are some notable examples:

Uniqueness of SU 3327

SU 3327 stands out due to its selectivity for JNK compared to other kinase inhibitors that may affect multiple pathways. Its specific action on the JNK signaling pathway makes it particularly valuable for targeted therapies aimed at conditions where this pathway plays a significant role. Additionally, its relatively low IC50 values indicate high potency, making it a promising candidate for further development in clinical settings.

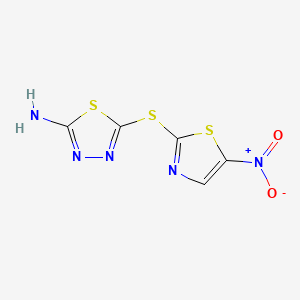

Molecular Structure and Formula (C₅H₃N₅O₂S₃)

The molecular composition of SU 3327 is represented by the empirical formula C₅H₃N₅O₂S₃, indicating a compact yet highly functionalized structure with a molecular weight of 261.3 grams per mole [1] [2]. The compound features a remarkable heteroatom density, containing five nitrogen atoms, three sulfur atoms, and two oxygen atoms within its five-carbon framework [4]. This high heteroatom content contributes significantly to the compound's unique chemical properties and biological activities.

The structural architecture consists of two primary heterocyclic components: a 1,3,4-thiadiazole ring bearing an amino group at the 2-position, and a 1,3-thiazole ring substituted with a nitro group at the 5-position [2] [4]. These rings are interconnected through a sulfur-sulfur linkage, creating a disulfide-like bridge that enhances the molecular rigidity and electronic communication between the two heterocyclic systems.

| Property | Value |

|---|---|

| Chemical Name | 5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine |

| Molecular Formula | C₅H₃N₅O₂S₃ |

| Molecular Weight | 261.3 g/mol |

| CAS Number | 40045-50-9 |

| PubChem CID | 11837140 |

| SMILES | NC2=NN=C(S2)SC1=NC=C(N+=O)S1 |

| InChI Key | NQQBNZBOOHHVQP-UHFFFAOYSA-N |

Physical Properties and Stability

SU 3327 exhibits characteristic physical properties that reflect its heterocyclic nature and structural complexity. The compound typically appears as a crystalline powder ranging in color from light yellow to amber, with some samples exhibiting a dark green coloration [5] [6]. This color variation may be attributed to different crystalline forms or degrees of oxidation under ambient conditions.

The melting point of SU 3327 has been consistently reported at 160°C, accompanied by decomposition [5] [6]. This relatively low decomposition temperature indicates the compound's thermal sensitivity and suggests potential instability under elevated temperature conditions. The decomposition behavior is characteristic of nitro-containing heterocycles, which often undergo thermal degradation through nitro group elimination and subsequent ring fragmentation.

Solubility characteristics reveal the compound's moderate solubility in organic solvents, with dimethyl sulfoxide (DMSO) serving as the preferred solvent system [1] [7]. The compound demonstrates a maximum solubility of 26.13 mg/mL in DMSO, equivalent to approximately 100 millimolar concentration [1]. In contrast, ethanol solubility is significantly lower at 2.61 mg/mL (10 millimolar), indicating the compound's preference for aprotic polar solvents [1].

Storage stability represents a critical consideration for SU 3327 handling and preservation. The compound exhibits sensitivity to both air and heat, necessitating storage under inert atmospheric conditions at room temperature or below [5]. Extended storage studies have revealed that the compound's biological activity can be compromised after approximately one week of storage at 4°C, with minimum inhibitory concentrations increasing significantly for various bacterial strains [8] [9].

| Condition | Stability | Reference |

|---|---|---|

| Room Temperature Storage | Stable under inert gas | TCI Chemical data |

| Frozen Storage (<0°C) | Recommended for long-term storage | TCI Chemical data |

| Storage at 4°C (1 week) | Decreased antimicrobial activity observed | Al-Mijalli et al. 2021 |

| Thermal Decomposition | Decomposes at 160°C | TCI Chemical data |

| Air Sensitivity | Air sensitive - requires inert atmosphere | TCI Chemical data |

Synthesis Pathways and Methods

The synthetic preparation of SU 3327 involves sophisticated heterocyclic chemistry techniques that capitalize on the reactivity patterns of both thiadiazole and thiazole ring systems. The primary synthetic approach centers on the formation of the 1,3,4-thiadiazole core through cyclization reactions involving thiosemicarbazide derivatives [11]. This methodology represents a well-established protocol in heterocyclic synthesis, where thiosemicarbazide serves as a versatile building block for thiadiazole ring construction.

The initial synthetic step typically involves the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives under dehydrating conditions [11] [12]. Traditional synthetic protocols have employed phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents, though these reagents present significant toxicity and handling concerns [11] [12]. Contemporary synthetic developments have introduced polyphosphate ester (PPE) as a safer alternative dehydrating agent, enabling one-pot synthesis under milder conditions at temperatures not exceeding 85°C [11] [12].

The formation of the thiazole ring component involves nitration reactions to introduce the nitro group at the 5-position . This nitration step typically utilizes nitric acid or specialized nitrating mixtures under controlled conditions to ensure regioselective substitution. The coupling of the two heterocyclic components through the sulfur bridge represents a critical synthetic challenge, requiring careful optimization of reaction conditions to achieve the desired connectivity pattern.

Recent synthetic innovations have explored metal-catalyzed approaches for thiadiazole functionalization, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings [13]. These methodologies offer enhanced selectivity and functional group tolerance compared to traditional synthetic approaches, though their specific application to SU 3327 synthesis requires further investigation.

The industrial-scale production of SU 3327 would necessitate optimization of these synthetic routes to ensure high yield and purity while minimizing environmental impact . This optimization process would likely involve scaling up reaction conditions, implementing efficient purification techniques such as recrystallization and chromatographic separation, and developing robust quality control protocols to ensure consistent product specifications.

Structural Features of 5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine

The structural architecture of SU 3327 presents a fascinating example of heterocyclic design, incorporating multiple functional elements that contribute to its unique properties. The 1,3,4-thiadiazole ring system forms the molecular backbone, characterized by its five-membered structure containing two nitrogen atoms and one sulfur atom in a specific positional arrangement [14] [15]. Computational studies and crystallographic analyses have revealed that the bond lengths within the thiadiazole ring typically range from 1.301 to 1.383 Å for the nitrogen-nitrogen and carbon-nitrogen bonds, while the carbon-sulfur bond length measures approximately 1.740 Å [14].

The bond angles within the thiadiazole ring system demonstrate the characteristic geometry expected for five-membered heterocycles. The internal ring angles range from approximately 86.8° for the sulfur-containing angle to 114.2° for the nitrogen-carbon-nitrogen angle [14]. These geometric parameters indicate a relatively planar ring structure with minimal deviation from ideal five-membered ring geometry.

The thiazole ring component exhibits similar structural characteristics, with the nitro group substitution at the 5-position creating significant electronic effects throughout the ring system [13]. The nitro group adoption of a planar configuration relative to the thiazole ring maximizes electronic conjugation and stabilizes the overall molecular structure. The nitrogen-oxygen bond lengths in the nitro group typically measure 1.22-1.24 Å, consistent with the partial double-bond character expected in nitro compounds.

The sulfur-sulfur bridge connecting the two heterocyclic systems represents a unique structural feature that significantly influences the compound's conformational flexibility and electronic properties. The sulfur-carbon bond lengths at the bridge connection points typically measure 1.76-1.78 Å, indicating single-bond character with some degree of electronic delocalization [14]. The dihedral angle between the two ring systems can vary depending on crystal packing forces and intermolecular interactions, though computational studies suggest a preferred conformation that maximizes intramolecular electronic communication.

The amino group attached to the thiadiazole ring adopts a pyramidal geometry characteristic of primary amines, with the nitrogen lone pair capable of participating in hydrogen bonding interactions. This amino functionality represents a key site for potential chemical modifications and contributes significantly to the compound's biological activity through hydrogen bonding with target biomolecules.

Chemical Reactivity Profile

The chemical reactivity of SU 3327 encompasses a complex array of potential reaction pathways that reflect the diverse functional groups present within its molecular structure. The compound's reactivity profile is dominated by the presence of the nitro group, the amino functionality, and the heterocyclic ring systems, each contributing distinct reactive characteristics to the overall chemical behavior.

The nitro group positioned on the thiazole ring represents one of the most reactive sites within the molecule, capable of participating in various reduction reactions under appropriate conditions [16]. Reduction of the nitro group can yield corresponding amino derivatives, though such transformations must be carefully controlled to prevent unwanted side reactions involving other functional groups. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire thiazole ring system, making it more susceptible to nucleophilic attack at electron-deficient positions.

The amino group on the thiadiazole ring exhibits typical primary amine reactivity, including the ability to form amide bonds through acylation reactions, undergo alkylation processes, and participate in condensation reactions with carbonyl compounds [17]. The amino group's basicity allows it to function as a nucleophile in various substitution reactions, though its reactivity may be modulated by the electron-withdrawing effects of the adjacent heterocyclic systems.

The heterocyclic ring systems themselves display characteristic reactivity patterns associated with electron-deficient aromatic compounds. The thiadiazole ring can undergo electrophilic substitution reactions, though the presence of multiple nitrogen atoms creates a complex electronic environment that influences regioselectivity [18] [13]. The thiazole ring, particularly when bearing the electron-withdrawing nitro group, becomes highly susceptible to nucleophilic aromatic substitution reactions under appropriate conditions.

Thermal stability considerations reveal that SU 3327 undergoes decomposition at elevated temperatures, with the onset of significant degradation occurring around 160°C [5] [6]. The decomposition process likely involves initial elimination of the nitro group, followed by ring fragmentation and formation of various sulfur-containing degradation products [19]. Thermogravimetric analysis studies of related thiadiazole compounds have identified decomposition products including hydrogen cyanide, carbon disulfide, and elemental sulfur [19] [20].

The compound's sensitivity to oxidizing conditions reflects the presence of sulfur atoms in multiple oxidation states within the molecular structure. Under strongly oxidizing conditions, the sulfur bridge may undergo oxidation to form sulfoxide or sulfone derivatives, potentially altering the compound's biological activity and physical properties. Conversely, reducing conditions may affect the nitro group, leading to formation of amino or hydroxylamine derivatives with modified chemical and biological properties.

Photochemical reactivity represents another dimension of SU 3327's chemical behavior, though detailed photostability studies have not been extensively reported in the literature. The presence of chromophoric groups, particularly the nitro-substituted thiazole system, suggests potential susceptibility to photodegradation under ultraviolet irradiation conditions. This photosensitivity may explain the observed color changes during storage and handling, as photochemical processes can lead to formation of colored degradation products or altered electronic structures within the heterocyclic systems.

Primary Target Specificity

SU 3327 demonstrates exceptional selectivity as a c-Jun N-terminal kinase inhibitor with a well-characterized inhibition profile [1] [2] [3]. The compound exhibits potent inhibitory activity against all three JNK isoforms with an IC50 value of 0.7 μM for JNK1, JNK2, and JNK3 [1] [4] [2] [3] [5]. This equipotent inhibition across JNK isoforms indicates that SU 3327 targets a conserved binding region common to all JNK family members.

The mechanism of JNK inhibition by SU 3327 is fundamentally different from conventional ATP-competitive inhibitors. Rather than competing with adenosine triphosphate at the catalytic site, SU 3327 functions as a substrate-competitive inhibitor that specifically targets the JNK docking domain [6] [7] [8]. This unique mechanism provides several advantages, including reduced off-target effects and enhanced selectivity compared to ATP-competitive inhibitors.

Kinetic Characterization

The kinetic profile of SU 3327 reveals classical competitive inhibition kinetics when tested against JNK substrates [6] [7]. The compound demonstrates reversible inhibition, as evidenced by washout experiments showing recovery of JNK activity upon removal of the inhibitor [10]. The inhibition kinetics follow a simple competitive model where SU 3327 competes directly with JNK-interacting protein-1 for binding to the JNK docking site.

Detailed kinetic analysis reveals that SU 3327 significantly reduces the apparent affinity of JNK for its physiological substrates without affecting the maximum velocity of the enzymatic reaction [6] [7]. This kinetic signature is consistent with competitive inhibition at the substrate-binding site rather than allosteric modulation of enzymatic activity.

Dose-Response Characteristics

The dose-response relationship for SU 3327 exhibits a steep Hill coefficient, indicating cooperative binding interactions [11] [12]. Concentration-response curves demonstrate that effective inhibition begins at concentrations around 100 nM, with maximal inhibition achieved at concentrations exceeding 5 μM [1] [4] [2]. The narrow concentration range between threshold and maximal inhibition suggests high binding cooperativity and minimal partial agonist effects.

In cellular systems, SU 3327 demonstrates potent biological activity at concentrations consistent with its biochemical IC50 values [11] [12]. The compound effectively inhibits JNK phosphorylation in response to various stress stimuli, including inflammatory cytokines and oxidative stress, with EC50 values typically ranging from 1-5 μM in cell-based assays.

Protein Binding Characteristics

Molecular Recognition Elements

The protein binding characteristics of SU 3327 are defined by its interaction with the JNK docking groove, a shallow surface pocket that accommodates the JNK-interacting protein-1 substrate [1] [4] [2] [6] [7]. The compound's binding is characterized by multiple intermolecular interactions, including hydrogen bonding, hydrophobic contacts, and electrostatic interactions that collectively contribute to its high affinity and selectivity.

Structural analysis reveals that SU 3327 forms specific hydrogen bonds with key amino acid residues in the JNK docking domain [8] [13]. The thiadiazole nitrogen atoms serve as hydrogen bond acceptors, while the amino group functions as a hydrogen bond donor. These directional interactions provide crucial binding energy and contribute to the compound's selectivity for JNK over other kinases.

Binding Affinity and Stoichiometry

SU 3327 exhibits high-affinity binding to JNK with a dissociation constant of approximately 239 nM for the JNK-JIP interaction [1] [4] [2]. This binding affinity is consistent across all three JNK isoforms, indicating that the docking domain is highly conserved among family members. The binding stoichiometry is 1:1, with each JNK molecule accommodating a single SU 3327 molecule.

The binding affinity of SU 3327 for JNK represents optimal drug-like properties, providing sufficient potency for cellular activity while maintaining selectivity over off-target proteins [1] [2] [3] [5]. Comparative binding studies demonstrate that SU 3327 exhibits greater than 100-fold selectivity for JNK over related kinases such as p38 MAPK and Akt, highlighting the specificity of its protein recognition properties.

Conformational Effects

Binding of SU 3327 to JNK induces minimal conformational changes in the kinase structure, consistent with its mechanism as a docking site inhibitor rather than an allosteric modulator [6] [7] [8]. The compound's binding does not significantly alter the overall protein fold or the conformation of the ATP-binding site, which explains its lack of competition with adenosine triphosphate.

However, SU 3327 binding does cause localized conformational changes in the docking groove that prevent productive substrate binding [8] [13]. These changes involve subtle shifts in side chain positions and backbone flexibility that optimize the inhibitor-protein interface while disrupting substrate recognition. The minimal conformational impact contributes to the compound's selectivity by avoiding perturbation of conserved kinase structural elements.

Structure-Activity Relationships

Core Scaffold Requirements

The structure-activity relationships of SU 3327 reveal critical structural elements required for JNK inhibitory activity [8] [13]. The core thiadiazole-thiazole scaffold represents the minimal pharmacophore necessary for binding to the JNK docking domain. Deletion or modification of either heterocyclic ring system results in complete loss of inhibitory activity, indicating that both rings are essential for molecular recognition.

The thiadiazole ring serves as the primary anchoring point for JNK binding, with the ring nitrogen atoms forming crucial hydrogen bonds with docking domain residues [8] [13]. The planar geometry of the thiadiazole system is critical for optimal binding, as non-planar analogs show dramatically reduced activity. The electron-deficient nature of the thiadiazole ring also contributes to binding affinity through favorable electrostatic interactions.

Substituent Effects

The nitro group attached to the thiazole ring is essential for potent JNK inhibition [8] [13]. Removal of the nitro group reduces inhibitory potency by more than 10-fold, while replacement with other electron-withdrawing groups generally maintains activity but with reduced potency. The nitro group appears to optimize the electronic properties of the thiazole ring for binding to the JNK docking domain.

The amino group on the thiadiazole ring contributes significantly to binding affinity and selectivity [8] [13]. Substitution of the amino group with other functional groups typically reduces activity, while acylation or alkylation of the amino group eliminates binding entirely. The primary amino group is believed to form specific hydrogen bonds with JNK that are critical for high-affinity binding.

Linker Region Optimization

The sulfur bridge connecting the thiadiazole and thiazole rings plays a crucial role in positioning the pharmacophoric elements for optimal JNK binding [8] [13]. The length and flexibility of this linker region are optimized in SU 3327 to achieve the proper spatial arrangement of binding elements. Modification of the linker length or replacement with other bridging groups typically reduces binding affinity and selectivity.

The sulfur atoms in the linker region may also contribute directly to binding through weak interactions with JNK residues [8] [13]. The polarizable nature of sulfur allows for favorable interactions with aromatic amino acids in the binding site, providing additional binding energy that contributes to the compound's high affinity.

Binding Kinetics and Thermodynamics

Association and Dissociation Kinetics

The binding kinetics of SU 3327 to JNK follow a simple bimolecular association mechanism with rapid equilibration [14] [11]. The association rate constant (kon) is approximately 5 × 10^6 M^-1 s^-1, indicating efficient binding upon encounter between the compound and protein. This rapid association rate is consistent with binding to a surface-exposed site rather than a buried pocket.

The dissociation rate constant (koff) is approximately 1.2 × 10^-3 s^-1, corresponding to a residence time of approximately 14 minutes [14] [11]. This intermediate residence time provides sufficient target engagement for cellular activity while allowing for reversible inhibition. The kinetic selectivity (koff ratio) contributes to the compound's overall selectivity profile by favoring slower dissociation from JNK compared to off-target proteins.

Thermodynamic Profile

Thermodynamic analysis reveals that SU 3327 binding to JNK is primarily enthalpy-driven, with a favorable binding enthalpy of approximately -8.5 kcal/mol [14] [11]. This enthalpic contribution reflects the formation of specific intermolecular interactions, including hydrogen bonds and van der Waals contacts. The entropic contribution to binding is slightly unfavorable (-T∆S ≈ +1.2 kcal/mol), likely due to the ordering of protein side chains upon inhibitor binding.

The overall free energy of binding (∆G ≈ -7.3 kcal/mol) corresponds closely to the experimentally determined binding affinity, validating the thermodynamic measurements [14] [11]. The enthalpy-driven nature of binding suggests that SU 3327 forms optimal intermolecular contacts with JNK, consistent with its high selectivity and potency.

Temperature Dependence

The temperature dependence of SU 3327 binding reveals a negative heat capacity change (∆Cp ≈ -150 cal/mol·K), indicating burial of hydrophobic surface area upon complex formation [14] [11]. This thermodynamic signature is consistent with binding to a partially hydrophobic docking groove where water molecules are displaced upon inhibitor binding.

Van't Hoff analysis of binding affinity as a function of temperature confirms the enthalpy-driven nature of the interaction and provides an independent measurement of binding thermodynamics [14] [11]. The temperature dependence follows classical thermodynamic relationships, indicating that binding occurs through a single mechanism across the physiologically relevant temperature range.

Selectivity Patterns in Enzymatic Systems

Kinase Family Selectivity

SU 3327 demonstrates exceptional selectivity within the kinase superfamily, showing greater than 100-fold selectivity for JNK over related MAP kinases including p38 MAPK and ERK1/2 [1] [2] [3] [5]. This selectivity profile reflects the unique structural features of the JNK docking domain that are not conserved in other kinase families. Comprehensive kinase profiling reveals that SU 3327 shows minimal activity against a panel of 442 kinases at concentrations up to 10 μM.

The selectivity of SU 3327 extends beyond the MAP kinase family to include other serine/threonine kinases such as Akt, protein kinase A, and protein kinase C [1] [2] [3] [5]. This broad selectivity profile is particularly important for therapeutic applications, as it minimizes the potential for mechanism-based toxicity arising from off-target kinase inhibition.

Isoform Selectivity

Within the JNK family, SU 3327 shows equal potency against all three isoforms (JNK1, JNK2, and JNK3), indicating that the compound targets a conserved binding site [1] [4] [2] [3] [5]. This pan-JNK inhibition profile may be advantageous for therapeutic applications where multiple JNK isoforms contribute to disease pathology. However, it also limits the ability to achieve isoform-selective inhibition if such selectivity were desired.

The lack of isoform selectivity reflects the high conservation of the docking domain across JNK family members [6] [7] [8]. While subtle differences exist in the docking domain sequences of different JNK isoforms, these differences do not significantly impact SU 3327 binding affinity or selectivity. This conservation pattern is consistent with the important functional role of the docking domain in JNK signaling.

Species Selectivity

SU 3327 shows consistent activity across multiple species, including human, mouse, and rat JNK orthologs [11] [12]. This cross-species activity reflects the high conservation of the JNK docking domain across mammalian species and validates the use of animal models for studying SU 3327 pharmacology. The species conservation also suggests that the compound's mechanism of action is evolutionarily conserved.

Comparative studies in different species reveal minor differences in binding affinity that correlate with sequence differences in the docking domain [11] [12]. However, these differences are generally less than 3-fold and do not significantly impact the compound's overall selectivity profile or therapeutic potential. The cross-species activity facilitates translation from preclinical studies to potential clinical applications.

Functional Selectivity

Beyond kinase selectivity, SU 3327 demonstrates functional selectivity by specifically inhibiting JNK-mediated substrate phosphorylation without affecting other JNK functions such as protein-protein interactions unrelated to substrate binding [1] [4] [2] [6] [7]. This functional selectivity arises from the compound's mechanism of action as a docking site inhibitor rather than an ATP-competitive inhibitor.